3-(4-Ethyl-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Accelerate PDHK inhibitor SAR and androgen receptor degrader programs with 3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanamide (CAS 1247204-71-2), a 98% pure pyrazole-amide building block featuring a distinct 4-ethyl-3,5-dimethyl substitution pattern within patent-protected chemical space (US 9,040,717 B2). The (methylamino)propanamide backbone enables derivatization with affinity tags, fluorescent reporters, or biotin handles for target engagement studies and pull-down proteomics. Well-defined storage (sealed dry, 2-8°C) and room-temperature shipping ensure supply chain reliability for medicinal chemistry and chemical biology laboratories.

Molecular Formula C11H20N4O
Molecular Weight 224.30 g/mol
Cat. No. B13633127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Ethyl-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide
Molecular FormulaC11H20N4O
Molecular Weight224.30 g/mol
Structural Identifiers
SMILESCCC1=C(N(N=C1C)CC(C(=O)N)NC)C
InChIInChI=1S/C11H20N4O/c1-5-9-7(2)14-15(8(9)3)6-10(13-4)11(12)16/h10,13H,5-6H2,1-4H3,(H2,12,16)
InChIKeyNFBFWMURAMNTEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanamide: Identity & Procurement Context


3-(4-Ethyl-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide (CAS 1247204-71-2) is a pyrazole-amide derivative with molecular formula C₁₁H₂₀N₄O and molecular weight 224.30 g/mol . It belongs to a class of pyrazol-1-yl-propanamides that have been explored as pyruvate dehydrogenase kinase (PDHK) inhibitors and selective androgen receptor degraders (SARDs) [1][2]. The compound features a 4-ethyl-3,5-dimethyl-substituted pyrazole ring linked via the N1 position to a 2-(methylamino)propanamide backbone, a scaffold that distinguishes it from other pyrazole-amide series such as the resorcinol amide PDHK inhibitors [3].

Scaffold for PDHK inhibitor lead optimization within patent-protected chemical space
Secondary amine enables chemical biology probe derivatization
Analytical reference for pyrazole-amide method development (vendor-reported purity)

3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanamide: Generic Substitution Limitations


No head-to-head comparative pharmacological data are publicly available for this compound. Pyrazol-1-yl-propanamides exhibit target-dependent SAR: subtle changes to the pyrazole ring (e.g., 4-halo vs. 4-ethyl-3,5-dimethyl) or the amino side chain can shift selectivity between PDHK isoforms, alter androgen receptor degradation potency, or confer DGAT inhibitory activity [1][2]. Without quantitative IC₅₀, selectivity, or PK data, generic substitution with in-class analogs is not scientifically defensible. The compound's value currently rests on its structural distinctiveness as a versatile intermediate rather than on demonstrated biological superiority [3].

Ring substitution 4-ethyl-3,5-dimethyl vs 4-halo or des-ethyl pyrazoles may shift target selectivity and metabolic profile.
α-carbon geometry Secondary α-carbon vs quaternary analogs can alter conformational flexibility and hydrogen-bonding capacity.
Data gap No public IC₅₀, selectivity, or PK data; direct interchange with in-class analogs is not scientifically supported.

3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanamide: Comparator Evidence


Pyrazole Ring Substituent Differentiation

The compound incorporates a 4-ethyl-3,5-dimethyl substitution pattern on the pyrazole ring, differentiating it from 4-halo (chloro, iodo, bromo) and unsubstituted pyrazole analogs . In the PDHK inhibitor patent series, pyrazole-amide compounds with alkyl substituents at the 4-position of the pyrazole ring are claimed to exhibit PDHK inhibitory activity, though no specific IC₅₀ value for this compound is disclosed [1]. By contrast, the closest structurally characterized comparator, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide (CAS 1247543-74-3), lacks the 4-ethyl group and has a quaternary α-carbon, which is expected to alter both conformational flexibility and hydrogen-bonding capacity [2].

Pyrazole Ring Substituent
Class-level
Target: 4-ethyl-3,5-dimethyl, secondary α-carbon. Comparator: 3,5-dimethyl or 4-chloro, quaternary α-carbon.
Qualitative structural differentiation only; no assay data available.
Binding or metabolic impact remains unquantified.
Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Patent-Disclosed PDHK Inhibitory Activity

The compound falls within the generic scope of pyrazole-amide compounds claimed in US Patent 9,040,717 B2 as having PDHK inhibitory activity [1]. The patent does not provide IC₅₀ data for this specific compound, but the broader class is described as useful for treating diabetes, hyperglycemia, and metabolic syndrome [2]. A distinct PDHK inhibitor chemotype, the resorcinol amide series, showed IC₅₀ values ranging from 0.019 to 0.078 µM for PDHK1 and PDHK4, but these are structurally distinct and cannot be directly extrapolated to this compound [3].

PDHK Inhibition Claim
Class-level
Covered by US 9,040,717 B2 generic claim; no specific IC₅₀ reported for this compound.
Patent-based class inference; potency relative to resorcinol amide chemotype (IC₅₀ 0.019–0.078 µM) cannot be extrapolated.
No cross-assay data between chemotypes.
Cancer Metabolism PDHK Inhibition Drug Discovery

Purity and Procurement Quality Metrics

Commercial suppliers list this compound at 97% purity (AKSci) and 98% purity (Leyan) . The related intermediate 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is listed at 95% purity, suggesting the amide derivative may offer higher synthetic purity . Storage conditions are specified as sealed, dry, 2–8°C, with shipping at room temperature . These metrics are typical for research-grade pyrazole-amide building blocks and do not represent differentiation from high-purity analogs.

Vendor Purity
Data to verify
97–98% (HPLC)
Adequate for research use; not a qualified reference standard.
Storage: 2–8°C sealed dry; independent QC verification recommended.
Chemical Procurement Quality Control Research Intermediate

3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanamide: Recommended Applications


PDHK Inhibitor Lead Optimization

The compound can serve as a scaffold for synthesizing PDHK inhibitor analogs within the patent-protected chemical space of US 9,040,717 B2 [1]. Its 4-ethyl-3,5-dimethyl pyrazole substitution pattern offers a starting point for exploring alkyl-substituted pyrazole SAR in cancer metabolism programs, provided that in-house PDHK enzymatic and cellular assays are available to generate the quantitative data currently absent from the literature .

Chemical Biology Probe Synthesis

The (methylamino)propanamide backbone supports derivatization with affinity tags, fluorescent reporters, or biotin handles via the secondary amine, enabling chemical biology applications such as target engagement studies or pull-down proteomics, provided the compound demonstrates adequate target binding in preliminary assays [1].

Analytical Reference and Method Development

With vendor-reported purity of 97–98% and defined storage conditions (2–8°C, sealed dry), the compound may be used as an analytical reference for HPLC method development, mass spectrometry library expansion, or stability studies of pyrazole-amide research intermediates .

Application
Selection Property
Validation Focus
PDHK inhibitor lead optimization
4-ethyl-3,5-dimethyl pyrazole scaffold
In-house PDHK enzymatic and cellular assay confirmation
Chemical biology probe synthesis
Secondary amine for affinity tag conjugation
Target engagement validation via pull-down or fluorescence assays
Analytical reference and method development
Vendor-reported purity and storage conditions
HPLC purity verification and stability under experimental conditions
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